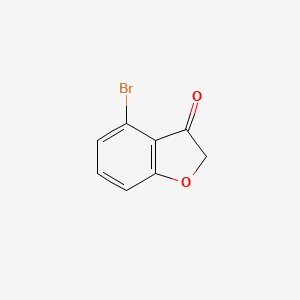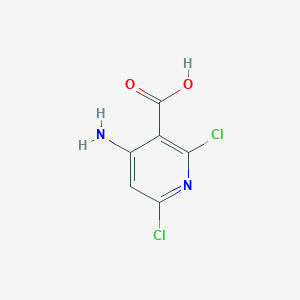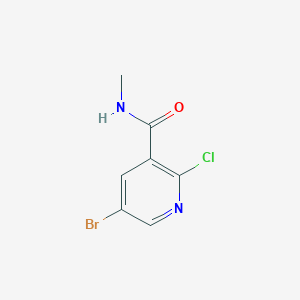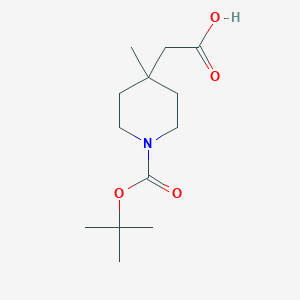
6-Bromo-2-chloro-4-methyl-1,3-benzothiazole
Übersicht
Beschreibung
6-Bromo-2-chloro-4-methyl-1,3-benzothiazole is a halogenated benzothiazole derivative with the molecular formula C8H5BrClNS. This compound is characterized by the presence of bromine, chlorine, and a methyl group on the benzothiazole ring structure. Benzothiazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-chloro-4-methyl-1,3-benzothiazole typically involves the halogenation of benzothiazole derivatives. One common method is the reaction of 2-chlorobenzothiazole with bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide or potassium iodide.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzothiazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole is used as an intermediate in the synthesis of various organic compounds. Its halogenated structure makes it a valuable building block for the construction of more complex molecules.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research has indicated that benzothiazole derivatives can be used in the treatment of various diseases, such as Alzheimer's disease and diabetes. The compound's ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In the materials science field, this compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6-bromo-2-chloro-4-methyl-1,3-benzothiazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with microbial cell membranes.
Anticancer Activity: Inhibition of cancer cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
2-Amino-substituted benzothiazoles
Uniqueness: 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole is unique due to its specific combination of halogen substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical properties and biological effects, making it suitable for specific applications.
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-4-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOUEGRJFWZAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670528 | |
| Record name | 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177325-89-1 | |
| Record name | 6-Bromo-2-chloro-4-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-butyl N-[[4-[[(4-amino-6-chloropyrimidin-2-yl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]carbamate](/img/structure/B1519760.png)

![5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1519763.png)
![Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1519766.png)


